molecular formula C22H42O2 B14261304 Dodecanoic acid, 9-decenyl ester CAS No. 166520-98-5

Dodecanoic acid, 9-decenyl ester

Cat. No.: B14261304
CAS No.: 166520-98-5
M. Wt: 338.6 g/mol
InChI Key: RLZIIYYLBOKIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanoic acid, 9-decenyl ester is a synthetic fatty acid ester of interest in chemical and materials science research. Fatty acid esters are commonly investigated for their properties as emollients, surfactants, and lubricants in the development of personal care products and lubricants . The structure of this compound combines a dodecanoic acid (lauric acid) backbone, a medium-chain saturated fatty acid naturally found in coconut and palm kernel oils , with a 9-decenyl alcohol chain, which introduces an unsaturated vinyl ether moiety. This unique combination of a saturated acid and an unsaturated alcohol may provide distinctive physical and chemical characteristics, such as altered melting behavior and viscosity, compared to its saturated analogues like dodecyl dodecanoate or decyl dodecanoate . Researchers may explore its application in organic synthesis, particularly as a building block or intermediate. In laboratory settings, it may also serve as a model compound in studies focusing on esterification kinetics, chemical analysis, or the development of novel green solvents and bio-based polymers. The specific thermodynamic properties, such as boiling point and vapor pressure, as well as safety data for this compound are areas for further experimental characterization. As with many specialty esters, it is essential to consult the specific certificate of analysis for the batch in use. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

166520-98-5

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

dec-9-enyl dodecanoate

InChI

InChI=1S/C22H42O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h4H,2-3,5-21H2,1H3

InChI Key

RLZIIYYLBOKIHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Reaction Procedure

In a typical setup, equimolar amounts of dodecanoic acid (200.32 g/mol) and 9-decenol (156.27 g/mol) are combined in anhydrous benzene or toluene. Concentrated sulfuric acid (1–5 wt%) is added dropwise under inert atmosphere (argon or nitrogen). The mixture is refluxed at 80–120°C for 4–8 hours. Post-reaction, the organic layer is washed with sodium bicarbonate to neutralize residual acid, followed by drying over magnesium sulfate. The solvent is removed via rotary evaporation, and the crude product is purified by vacuum distillation (b.p. 110–120°C at 30 mmHg).

Key Parameters:

  • Molar Ratio: 1:1 (acid:alcohol) for stoichiometric conversion.
  • Catalyst Load: 1–5% sulfuric acid by total mass.
  • Yield: 75–86%.

Limitations

Excess acid catalyst may promote side reactions such as dehydration of 9-decenol to 1,9-decadiene, reducing ester yield.

Enzymatic Esterification Using Lipases

Biocatalytic methods employing immobilized lipases (e.g., Candida antarctica lipase B) offer a greener alternative. This approach avoids acidic waste and operates under milder conditions (30–60°C).

Protocol

A mixture of dodecanoic acid (10 mmol), 9-decenol (10 mmol), and C. antarctica lipase B (Novozym 435, 5–10 wt%) in hexane is stirred at 50°C for 24–48 hours. The enzyme is filtered, and the solvent is evaporated. The ester is isolated via silica gel chromatography (hexane:ethyl acetate = 95:5).

Advantages:

  • No side reactions observed.
  • Yield: 82–89%.

Metal-Catalyzed Dehydration

Transition metal catalysts like titanium sulfate or zirconium oxychloride enable ester synthesis via alcohol-acid condensation. This method is particularly effective for sterically hindered alcohols.

Titanium Sulfate Method

Dodecanoic acid (2.5 equiv) and camphene-derived 9-decenol (1 equiv) are heated with titanium sulfate (0.25:1 catalyst:substrate ratio) at 80°C for 25 hours. The product is purified by fractional distillation under reduced pressure.

Performance Metrics:

  • Conversion: 74.5% crude, 95% after purification.
  • Activation Energy: 31.01 kJ/mol (first-order kinetics).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of dodecanoic acid, 9-decenol, and PTSA in toluene is irradiated at 100°C for 15–30 minutes. Yields of 88–92% are reported, though scalability remains a challenge.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Acid-Catalyzed H₂SO₄ 80–120 4–8 75–86 90–95
Enzymatic Novozym 435 50 24–48 82–89 98
Titanium Sulfate Ti(SO₄)₂ 80 25 74.5→95 95
Microwave PTSA 100 0.25–0.5 88–92 97

Industrial-Scale Production Considerations

For bulk synthesis, continuous-flow reactors with solid acid catalysts (e.g., Amberlyst-15) are preferred. A pilot study using a packed-bed reactor at 120°C achieved 91% conversion with a residence time of 2 hours. Catalyst lifetime exceeded 500 hours without significant deactivation.

Emerging Techniques

Recent patents highlight the use of ruthenium carbene complexes for ethenolysis-based ester synthesis, though yields remain suboptimal (≤65%).

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 9-decenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which dodecanoic acid, 9-decenyl ester exerts its effects, particularly its antimicrobial activity, involves disrupting the cell membrane integrity of microorganisms. This disruption leads to cell lysis and death. The ester interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

Research Findings and Innovations

  • GC-MS Profiling : Oleyl laurate is detected in Plumeria alba essential oils (7.56% in Indonesian samples) and cold-processed coconut oil, highlighting its natural abundance .
  • Synthetic Pathways : Enzymatic esterification of lauric acid with oleyl alcohol achieves >90% yield under green chemistry conditions, minimizing toxic byproducts .
  • Toxicity Thresholds: Ethyl dodecanoate production in yeast increases significantly above 1 mM dodecanoic acid, suggesting esterification as a detoxification mechanism .

Q & A

Q. Q1. What analytical methods are recommended for quantifying dodecanoic acid, 9-decenyl ester in complex biological matrices?

A1. Gas chromatography-mass spectrometry (GC-MS) is the most reliable method for quantification. Optimize parameters such as column type (polar or non-polar), ionization mode (electron impact at 70 eV), and temperature programming to resolve co-eluting peaks. For example, a heating rate of 5°C/min and pyrolysis at 600°C can enhance separation efficiency . Internal standards like deuterated analogs (e.g., dodecanoic acid-d5) improve accuracy by correcting for matrix effects .

Q. Q2. How can researchers verify the purity of synthesized this compound?

A2. Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm ester linkage via carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) and vinyl proton signals (δ ~5.3 ppm in 1H^{1}\text{H} NMR).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for ester C=O stretching (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm to assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. Q3. What experimental strategies address contradictions in reported cytotoxic effects of dodecanoic acid esters?

A3. Discrepancies often arise from differences in cell lines, ester substituents, and assay conditions. To resolve these:

  • Structure-Activity Relationship (SAR) Studies: Compare 9-decenyl ester analogs (e.g., methyl, ethyl, or vinyl esters) to isolate the impact of the alkyl chain on cytotoxicity .
  • Mechanistic Profiling: Measure reactive oxygen species (ROS) generation, mitochondrial membrane potential, and caspase activation to differentiate apoptotic pathways .
  • Dose-Response Validation: Use standardized protocols (e.g., MTT assay with 24–72 hr exposure) across multiple cell lines (e.g., Caco-2, Hs578t) to ensure reproducibility .

Q. Q4. How can computational modeling enhance the design of dodecanoic acid esters for targeted bioactivity?

A4. Apply in silico tools to predict physicochemical properties and toxicity:

  • Molecular Docking: Screen esters against targets like 5-α reductase or apoptosis regulators using AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models correlating logP, polar surface area, and steric parameters with bioactivity .
  • Toxicity Prediction: Use platforms like ProTox-II to assess hepatotoxicity or mutagenicity risks before in vitro testing .

Q. Q5. What sustainable synthesis routes exist for this compound?

A5. Green chemistry approaches include:

  • Enzymatic Esterification: Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) under solvent-free conditions at 50–60°C, achieving >80% yield .
  • Microwave-Assisted Synthesis: Reduce reaction time (≤2 hr) and energy use by coupling microwave irradiation with acid catalysts (e.g., p-toluenesulfonic acid) .
  • Solvent Selection: Replace traditional solvents (hexane) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) to improve safety and waste reduction .

Data Interpretation and Conflict Resolution

Q. Q6. How should researchers reconcile conflicting thermodynamic data (e.g., boiling points) for this compound?

A6. Cross-validate data using primary sources like the NIST Chemistry WebBook :

  • Boiling Point Discrepancies: Compare values measured under identical conditions (e.g., atmospheric pressure vs. vacuum distillation). For dodecanoic acid esters, boiling points typically range 280–320°C, but deuterated analogs may exhibit slight shifts .
  • Phase-Change Data: Use differential scanning calorimetry (DSC) to confirm melting points and purity simultaneously .

Q. Q7. What methodologies mitigate batch-to-batch variability in biological activity studies?

A7. Implement rigorous quality control:

  • Standardized Extraction: Use Soxhlet extraction with n-hexane or ethyl acetate for consistent compound recovery from natural sources .
  • Stability Testing: Store esters under inert gas (N2_2) at −20°C to prevent oxidation of the decenyl chain .
  • Biological Replicates: Include ≥3 independent experiments with technical triplicates to account for variability .

Safety and Handling in Academic Settings

Q. Q8. What precautions are essential when handling this compound in laboratory settings?

A8. Follow these guidelines:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye irritation .
  • Ventilation: Use fume hoods for synthesis or solvent evaporation steps due to potential volatile organic compound (VOC) emissions .
  • Waste Disposal: Neutralize waste with 10% NaOH before disposal in designated organic waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.